5-(4-Hydroxy-3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
5-(4-Hydroxy-3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a useful research compound. Its molecular formula is C10H11N3O2S and its molecular weight is 237.28. The purity is usually 95%.
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Scientific Research Applications
Molecular Studies and Anti-Cancer Properties
- Molecular Stabilities and Anti-Cancer Properties : A study conducted by Karayel (2021) focused on the tautomeric properties, conformations, and the anti-cancer properties of benzimidazole derivatives, including 5-{[2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. The compound showed potential anti-cancer activity, especially against epidermal growth factor receptor (EGFR) binding sites (Karayel, 2021).
Antibacterial and Antimicrobial Activities
- Synthesis and Antibacterial Activity : Plech et al. (2011) synthesized novel N2-hydroxymethyl and N2-aminomethyl derivatives of 5-(3-chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, showing significant antibacterial activity against various bacterial strains (Plech et al., 2011).
- Synthesis and Antimicrobial Activities : Bektaş et al. (2007) worked on the synthesis of new 1,2,4-triazole derivatives, including the triazole-thione compound, and found them to possess good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Physicochemical Research and Pharmaceutical Applications
- Synthesis and Physical-Chemical Research : Samelyuk and Kaplaushenko (2013) explored the development of new, low-toxic, and highly-efficient medicines based on derivatives of 5-(4-methoxyphenyl)-1,2,4-triazole-3-thione, highlighting the compound's potential pharmacological activities and its antimicrobial efficiency (Samelyuk & Kaplaushenko, 2013).
Molecular Docking and Spectroscopic Studies
- Molecular Docking Studies : Wujec and Typek (2023) focused on the novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. They assigned its structure through HRMS, IR, 1H and 13C NMR experiments, indicating its potential for molecular docking studies (Wujec & Typek, 2023).
Luminescent and Nonlinear Optical Properties
- Luminescent and Nonlinear Optical Properties : Nadeem et al. (2017) studied the photophysical properties of 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione, demonstrating its significant nonlinear optical properties, suggesting its use in advanced material science (Nadeem et al., 2017).
Corrosion Inhibition
- Corrosion Inhibition : Al-amiery et al. (2020) researched the efficacy of 4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione (ATH) in inhibiting corrosion of mild steel, demonstrating its superior inhibition efficiency (Al-amiery et al., 2020).
Antidepressant Activities
- Potential Antidepressant Agents : Kane et al. (1988) evaluated the antidepressant activity of 5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones, finding several members of this series to be potent antagonists in models of depression in mice (Kane et al., 1988).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions would depend on the properties and potential applications of this compound. Given the wide use of triazole compounds in various fields, potential areas of interest could include exploring its biological activity, optimizing its synthesis, or investigating its physical and chemical properties .
Properties
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-13-9(11-12-10(13)16)6-3-4-7(14)8(5-6)15-2/h3-5,14H,1-2H3,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVAOANEDJMYKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC(=C(C=C2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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